molecular formula C11H13FN5Na4O13P3 B15074142 tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B15074142
M. Wt: 627.13 g/mol
InChI Key: YSFIWHKJCYGPPP-ZJECJYFYSA-J
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Description

Tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the fluoro and hydroxy groups. The final steps involve the phosphorylation reactions to attach the phosphate groups under controlled conditions, often using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the phosphate groups.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce a variety of phosphate esters.

Scientific Research Applications

Tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a role in nucleotide analog studies and enzyme inhibition assays.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer.

    Fluorodeoxyuridine (FdUrd): A fluorinated nucleotide analog used in cancer treatment.

    Phosphonoacetic acid (PAA): An antiviral agent that inhibits DNA polymerase.

Uniqueness

Tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its combination of fluoro, hydroxy, and multiple phosphate groups, which confer distinct biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C11H13FN5Na4O13P3

Molecular Weight

627.13 g/mol

IUPAC Name

tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1

InChI Key

YSFIWHKJCYGPPP-ZJECJYFYSA-J

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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